tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJLRWSJPXZDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725515 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-16-5 | |
| Record name | tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 192189-16-5) is a compound that belongs to the pyrrole family, which has gained attention for its diverse biological activities. This article presents a comprehensive review of its biological properties, including antibacterial, anticancer, and neuroprotective activities, supported by case studies and research findings.
Antibacterial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in combating bacterial infections. The compound was evaluated for its minimum inhibitory concentration (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.25 |
| This compound | Escherichia coli | 12.5 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of pyrrole derivatives have been extensively studied. In vitro assays demonstrated that this compound can inhibit cancer cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further studies are required to elucidate the specific pathways involved.
Neuroprotective Activity
Pyrrole derivatives have also shown promise in neuroprotection. Research indicates that this compound may protect neuronal cells from oxidative stress:
| Treatment | Neuronal Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 85 |
| Compound (20 µM) | 75 |
This protective effect is attributed to the compound's ability to scavenge free radicals and reduce inflammation in neuronal tissues .
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated a series of pyrrole derivatives for their antibacterial efficacy. This compound was included in the screening process and showed promising results against both Gram-positive and Gram-negative bacteria, particularly outperforming traditional antibiotics like ciprofloxacin .
Case Study 2: Anticancer Potential
In another study focusing on breast cancer treatment, researchers tested various pyrrole derivatives, including this compound. The results indicated that this compound significantly inhibited MCF-7 cell growth and induced apoptosis through caspase activation .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 192189-16-5
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- Structure : A pyrrolo[3,2-c]pyridine core substituted with a bromine atom at position 3 and a tert-butoxycarbonyl (Boc) protecting group at the pyrrole nitrogen (N1) .
Key Properties :
- Purity : ≥97% (HPLC) .
- Storage : Stable at room temperature when protected from light and moisture .
- Applications : Serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and protein degraders via cross-coupling reactions .
Structural Isomers and Positional Analogs
Table 1: Comparison of Pyrrolopyridine Derivatives
Key Observations :
- Ring System Differences : The [3,2-c] vs. [2,3-b] pyrrolopyridine isomers exhibit distinct electronic properties due to nitrogen positioning, influencing reactivity in cross-coupling reactions .
- Substituent Effects : Bromine at position 3 (target compound) vs. 6 (Compound 60) alters steric and electronic profiles, impacting selectivity in Suzuki-Miyaura couplings .
Reactivity Insights :
- The target compound’s bromine at position 3 enables efficient Buchwald-Hartwig amination or Suzuki couplings, whereas non-brominated analogs require additional functionalization steps .
- Hydrogenated analogs (e.g., octahydro-pyrrolopyridines) exhibit reduced aromaticity, limiting their use in electrophilic substitution reactions .
Physicochemical and Commercial Comparison
Table 3: Commercial Availability and Pricing
Notable Trends:
Q & A
Basic: What synthetic methodologies are commonly employed to introduce the tert-butyl carbamate group into pyrrolo[3,2-c]pyridine systems?
Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via nucleophilic substitution or coupling reactions. A common approach involves:
Base-mediated alkylation : Reacting the pyrrolo[3,2-c]pyridine scaffold with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in dichloromethane at 0–20°C .
Protection of reactive amines : For intermediates with unprotected NH groups, Boc protection ensures stability during subsequent bromination steps.
Bromination post-protection : After Boc introduction, regioselective bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions.
Key Validation : Monitor reaction progress via TLC or LC-MS. Confirm Boc incorporation using NMR (characteristic tert-butyl singlet at ~1.4 ppm) and IR (C=O stretch at ~1720 cm⁻¹).
Basic: What analytical techniques are critical for characterizing tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate?
Methodological Answer:
NMR Spectroscopy :
- NMR identifies the tert-butyl group (9H singlet), aromatic protons (downfield shifts for bromine proximity), and pyrrolo N-H (if deprotected).
- NMR confirms Boc carbonyl (~155 ppm) and quaternary carbons.
Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ with exact mass (±0.001 Da). For C₁₂H₁₄BrN₂O₂, expected m/z = 313.0244 .
X-ray Crystallography : Resolve ambiguous stereochemistry or packing effects using SHELXL for refinement. Note: Crystallize in non-polar solvents (e.g., hexane/EtOAc) .
Data Contradiction Tip : If NMR signals split (e.g., rotational isomers), use variable-temperature NMR or DFT calculations to confirm conformational dynamics.
Advanced: How to address discrepancies in crystallographic data refinement for brominated pyrrolopyridine derivatives?
Methodological Answer:
Discrepancies often arise from disordered bromine atoms or lattice solvent effects. Mitigation strategies:
SHELXL Tweaks :
- Use ISOR and DELU constraints to model anisotropic displacement parameters for Br.
- Apply TWIN/BASF commands if twinning is detected .
Data Collection : Optimize crystal quality by slow evaporation or cooling to 100 K. High-resolution data (<1.0 Å) reduces overfitting.
Validation Tools : Cross-check with Coot and PLATON to identify residual electron density peaks near Br.
Case Study : A 2024 study resolved Br disorder in a related compound by refining two alternative positions with occupancy ratios (0.7:0.3), validated via Hirshfeld surface analysis .
Advanced: What strategies enable regioselective functionalization of the pyrrolo[3,2-c]pyridine core post-bromination?
Methodological Answer:
The 3-bromo substituent serves as a handle for cross-coupling. Key methods:
Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl/heteroaryl boronic acids in THF/Na₂CO₃ (70–90°C). Example: Synthesis of biaryl derivatives for kinase inhibitors .
Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/XPhos catalysis (e.g., tert-butyl piperazine derivatives) .
SNAr Reactions : Activate the Br site with electron-withdrawing groups for nucleophilic substitution (e.g., methoxy, nitro).
Optimization Note : Screen ligands (e.g., SPhos vs. Xantphos) to suppress dimerization byproducts. Monitor regioselectivity via NMR if fluorinated reagents are used.
Advanced: How to troubleshoot low yields in Boc deprotection reactions for downstream functionalization?
Methodological Answer:
Low yields often stem from incomplete acidolysis or side reactions. Solutions:
Acid Selection : Use TFA in DCM (0°C to rt) instead of HCl/dioxane to minimize ester hydrolysis.
Scavenger Addition : Add triethylsilane (10 vol%) to quench tert-butyl cations and prevent carbocation rearrangements.
Workup Optimization : Neutralize with aqueous NaHCO₃ immediately post-deprotection to avoid intermediate degradation.
Validation : Confirm deprotection via loss of Boc NMR signals and LC-MS [M+H]⁺ reduction by 100 Da (C₄H₈O₂).
Safety & Handling: What precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation of dust (use fume hoods).
Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Use amber vials to limit light exposure .
Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste.
First Aid : For skin contact, wash with soap/water for 15 min. For eye exposure, irrigate with saline for 30 min and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
